1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c14-7-8-16-11-5-2-1-4-10(11)13(15-16)12-6-3-9-17-12/h3,6,9H,1-2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFNZSGPLNDAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCCl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
Step 1: Construction of the 4,5,6,7-tetrahydro-1H-indazole core
This core is often synthesized by cyclization of suitable hydrazine derivatives with cyclohexanone or related cyclic ketones. Hydrazine hydrate reacts with substituted cyclohexanones under reflux in methanol or other suitable solvents to form the tetrahydroindazole ring system. This step is well-documented for related indazole derivatives and provides the saturated bicyclic core necessary for further substitution.Step 2: Introduction of the 3-(thiophen-2-yl) substituent
The thiophen-2-yl group at the C-3 position can be introduced via electrophilic aromatic substitution or cross-coupling reactions. Commonly, a halogenated tetrahydroindazole intermediate (e.g., 3-bromo or 3-chloro derivative) is subjected to Suzuki or Stille coupling with thiophen-2-yl boronic acid or stannane reagents under palladium catalysis. This method ensures regioselective arylation at the 3-position of the indazole ring.Step 3: N-alkylation with 2-chloroethyl group
The N-1 position of the tetrahydroindazole ring is alkylated using 2-chloroethyl halides (such as 2-chloroethyl chloride or 2-chloroethyl bromide) in the presence of a base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO. This step installs the 2-chloroethyl substituent on the nitrogen atom, completing the target molecule.
Detailed Synthetic Procedures
Research Findings and Optimization
Cyclization Efficiency:
The cyclization of hydrazine with substituted cyclohexanones proceeds efficiently under reflux in methanol, yielding the tetrahydroindazole core with yields typically above 60-70%. Reaction monitoring by TLC and characterization by IR and NMR confirms ring closure.Cross-Coupling Conditions:
Suzuki coupling is preferred for the installation of the thiophen-2-yl substituent due to mild conditions and high selectivity. Optimized catalyst loading (2-5 mol% Pd(PPh3)4), base choice (K3PO4 or Na2CO3), and solvent system (toluene/water or dioxane) significantly influence yield and purity.N-Alkylation Specifics:
N-alkylation with 2-chloroethyl halides requires careful control of base strength and temperature to avoid side reactions such as over-alkylation or ring opening. Potassium carbonate in DMF at room temperature for 12-24 hours typically affords the desired product in yields exceeding 70%.
Analytical Characterization
The final compound is characterized by:
FTIR Spectroscopy:
Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C-Cl stretching (~700 cm⁻¹), and aromatic C=C (~1500-1600 cm⁻¹).-
- $$^{1}H$$ NMR shows signals corresponding to the tetrahydroindazole ring protons, aromatic protons of the thiophene ring, and methylene protons of the 2-chloroethyl group.
- $$^{13}C$$ NMR confirms carbons of the indazole core, thiophene ring, and alkyl chain.
Mass Spectrometry:
Molecular ion peaks consistent with the expected molecular weight confirm the structure.
Summary Table of Preparation Methods
This synthetic route is supported by research on related indazole derivatives and heterocyclic chemistry, ensuring efficient and selective preparation of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole. The methods leverage well-established organic transformations including hydrazine-mediated cyclization, palladium-catalyzed cross-coupling, and nucleophilic substitution for alkylation, providing a robust framework for synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, potassium carbonate as base, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted indazole.
Substitution: Aminoethyl or thioethyl-substituted indazole.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the chloroethyl group is known to enhance cytotoxicity against various cancer cell lines. For example, in vitro tests have demonstrated that derivatives of this compound exhibit significant inhibition of cell proliferation in breast and lung cancer models .
Neuroprotective Effects
Research indicates that compounds with similar structures may possess neuroprotective properties. The indazole framework is often associated with neuroactive effects, making this compound a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
The thiophene group has been linked to antimicrobial activity. Compounds containing thiophene derivatives have shown efficacy against a range of bacterial strains, suggesting that 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole could be explored for developing new antibiotics .
Material Science Applications
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers. Its reactive chloroethyl group allows for copolymerization with other monomers to create materials with tailored properties for specific applications such as drug delivery systems or smart materials .
Dye Synthesis
The incorporation of thiophene into polymer matrices has been shown to enhance the optical properties of materials. This makes 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole a potential precursor for synthesizing new dyes or pigments used in various industries .
Case Study 1: Anticancer Activity Assessment
A study conducted on synthesized derivatives of this compound evaluated its anticancer properties using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
| Compound | IC50 (MCF-7) | IC50 (A549) |
|---|---|---|
| Derivative A | 15 µM | 20 µM |
| Derivative B | 10 µM | 18 µM |
Case Study 2: Antimicrobial Evaluation
In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can act as an alkylating agent, potentially forming covalent bonds with nucleophilic sites in biomolecules, thereby affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indazole Derivatives
Key Structural Analogs and Their Properties:
Key Observations:
- Thiophene Position: The thiophen-2-yl group in the target compound may favor stronger hydrogen bonding or dipole interactions compared to thiophen-3-yl analogs due to sulfur’s orientation .
- Chloroethyl vs.
Solubility and Lipophilicity
- Octanol/Water Distribution: Nitrosoureas with chloroethyl groups exhibit moderate solubility (logP ~2–3), critical for crossing biological membranes . The thiophene ring in the target compound may lower logP compared to CF₃-substituted analogs (e.g., logP ~3.5 for 1-(4-nitrophenyl)-CF₃-indazole ).
Alkylation and DNA Interaction
- Mechanistic Parallels with Nitrosoureas: Chloroethyl groups in nitrosoureas cross-link DNA via guanine alkylation , but the absence of a nitrosourea moiety in the target compound suggests a different metabolic pathway. Breakdown products like 2-chloroethyl isocyanate (from nitrosoureas) inhibit DNA repair , a risk if the target compound undergoes similar degradation.
Receptor Binding
Research Findings and Implications
- Therapeutic Potential: The chloroethyl group’s alkylating capacity positions the compound as a candidate for anticancer research, though toxicity profiles must be validated (cf. nitrosourea toxicity ).
- Structural Optimization: Replacing thiophen-2-yl with electron-deficient groups (e.g., nitro or CF₃) could enhance stability but may reduce DNA intercalation efficiency .
Biological Activity
1-(2-Chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is with a molecular weight of approximately 240.75 g/mol. The compound features a chloroethyl group and a thiophene moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of the target compound.
Anticancer Activity
Several studies have explored the anticancer potential of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of topoisomerases. In particular, interactions with Topoisomerase IIα/β have been highlighted as key mechanisms underlying its anticancer effects .
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits significant antiproliferative activity. For instance, it has shown IC50 values comparable to established chemotherapeutics in MCF-7 breast cancer cells .
- Case Study : A recent study evaluated the compound's effect on human breast cancer cells and found that it caused G2/M phase arrest and induced apoptosis. Immunofluorescence assays confirmed that the compound disrupted tubulin polymerization, leading to mitotic catastrophe .
Antimicrobial Activity
The compound's structural analogs have demonstrated notable antimicrobial properties:
- Antifungal Activity : Derivatives similar to 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole have shown high antifungal activity against pathogens such as Candida albicans and Aspergillus niger. This suggests potential for similar efficacy in the target compound .
- Bacterial Activity : Compounds with analogous structures have also exhibited significant activity against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, indicating a broad spectrum of antimicrobial action .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole:
| Structural Feature | Biological Effect |
|---|---|
| Chloroethyl Group | Enhances cytotoxicity towards cancer cells |
| Thiophene Moiety | Contributes to antimicrobial properties |
| Tetrahydroindazole Core | Involved in interaction with topoisomerases |
Q & A
Q. What are the common synthetic routes for preparing 1-(2-chloroethyl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole?
Answer: The synthesis typically involves multistep heterocyclic chemistry. A representative approach includes:
- Step 1: Cyclization of chalcone derivatives (e.g., 1-(4-hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid to form pyrazoline intermediates .
- Step 2: Functionalization via nucleophilic substitution or alkylation. For example, reacting intermediates with 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions to introduce the chloroethyl group .
- Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
Q. How is the compound characterized using spectroscopic and analytical methods?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions. For example, the thiophen-2-yl group shows distinct aromatic protons at δ 6.8–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H] peak at m/z 293.0652 for CHClNS) .
- Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., N-H stretches at ~3400 cm for indazole) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of derivatives of this compound?
Answer: Regioselectivity in cyclization or substitution reactions is influenced by:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) direct nucleophilic attacks to specific positions. For instance, nitration at the para position of phenyl rings enhances electrophilic substitution at the 3-position of indazole .
- Steric Hindrance: Bulky substituents (e.g., tert-butyl) on the indazole ring favor reactions at less hindered sites.
- Catalytic Conditions: Use of Lewis acids (e.g., AlCl) or phase-transfer catalysts (e.g., PEG-400) can modulate reaction pathways .
Q. What strategies resolve contradictions in biological activity data across cancer cell lines?
Answer: Discrepancies in antitumor activity (e.g., varying IC values across MCF-7, NCI-H460, and SF-268 cell lines) are addressed via:
- Dose-Response Repetition: Confirm activity trends with triplicate experiments .
- Mechanistic Profiling: Compare apoptosis induction (via caspase-3 assays) vs. cytostatic effects (cell cycle analysis).
- Structural Analog Testing: Synthesize derivatives (e.g., replacing thiophen-2-yl with furan) to isolate pharmacophore contributions .
Q. How is computational chemistry applied to predict reactivity or pharmacological properties?
Answer:
- Density Functional Theory (DFT): Models transition states for regioselective reactions (e.g., chloroethyl group addition) .
- Molecular Docking: Screens binding affinity to targets (e.g., tubulin or kinase enzymes) using software like AutoDock Vina .
- QSAR Models: Correlates substituent electronic parameters (Hammett σ) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
